3-Butene-1,2-diol
Overview
Description
It is a metabolite of 1,3-butadiene and serves as a precursor for synthesizing various chiral building blocks . This compound is characterized by the presence of both hydroxyl and alkene functional groups, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
3-Butene-1,2-diol (BDD) is a major metabolite of 1,3-butadiene (BD) . The primary targets of BDD are certain enzymes that play a role in inflammation and cancer development.
Mode of Action
Studies suggest that bdd may inhibit the activity of certain enzymes involved in inflammation and cancer development. This inhibition could lead to a reduction in inflammation and cancer cell growth.
Biochemical Pathways
BDD interacts with oxygen to form polyperoxide, whose thermal decomposition or hydrogenation leads to the formation of 2-butene-1,4-diol, this compound, or butanediols together with furan and acrolein . BDD can also undergo oxidation to form hydroxymethylvinyl ketone (HMVK) .
Pharmacokinetics
BDD is rapidly metabolized in mice at doses ranging from 10 to 250 mg/kg . The kinetics of BDD metabolism are dose-dependent, with clearance varying five-fold in this dose range . The plasma half-life of BDD is four times longer in rats than in mice .
Result of Action
The metabolism of BDD results in the formation of reactive intermediates that could play a role in the toxicity of 1,3-butadiene . These intermediates may cause depletion of hepatic and renal nonprotein thiols , potentially leading to hepatotoxicity .
Action Environment
The action of BDD can be influenced by environmental factors such as temperature and pressure . For instance, short reaction times (1–15 min) at high temperature (225–275 °C) and moderate pressure have been reported in the production of this compound .
Biochemical Analysis
Biochemical Properties
3-Butene-1,2-diol is involved in the deoxydehydration (DODH) of biobased erythritol . This process relies on specific assets of multistep continuous flow processing . Detailed mechanistic and computational studies on erythritol show that either this compound or butadiene are obtained in high selectivity and yield on demand, as a function of the DODH reagent/substrate ratio and of the process parameters .
Cellular Effects
In a study conducted on male Sprague-Dawley rats and B6C3F1 mice, this compound was found to cause significant alterations in liver integrity . The rats experienced hypoglycemia and had lesions in the liver 4 hours after treatment with this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with glutathione (GSH) and glutathione disulfide (GSSG) in the liver . The depletion of hepatic GSH and GSSG preceded the this compound-induced hypoglycemia and hepatotoxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows different effects over time. For instance, rats administered with 200 mg/kg this compound had depleted hepatic GSH and GSSG levels at 1 hour but not at 4 or 24 hours after treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats given 250 mg/kg this compound, 2 out of 4 died within 24 hours . Rats administered 200 mg/kg this compound had liver lesions but no death or hypoglycemia was observed four or 24 hours after treatment .
Metabolic Pathways
This compound is involved in the metabolic pathway of 1,3-butadiene . It is metabolized in mouse, rat, and human microsomes to butadiene monoxide (BMO) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the deoxydehydration of erythritol. This process involves a continuous flow procedure that relies on specific assets of multistep continuous flow processing. The reaction typically occurs at high temperatures (225–275°C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes .
Industrial Production Methods: In an industrial setting, this compound is produced using a biobased continuous flow strategy. This method involves the deoxydehydration of erythritol, followed by further conversion into its corresponding carbonate, 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block .
Chemical Reactions Analysis
Types of Reactions: 3-Butene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form hydroxymethylvinyl ketone using common oxidizing agents.
Reduction: The compound can be reduced to form butanediols under specific conditions.
Substitution: It can undergo substitution reactions to form various derivatives, depending on the reagents and conditions used.
Major Products:
Oxidation Products: Hydroxymethylvinyl ketone.
Reduction Products: Butanediols.
Substitution Products: Various chiral building blocks.
Scientific Research Applications
3-Butene-1,2-diol has several applications in scientific research:
Comparison with Similar Compounds
- 1,2-Dihydroxy-3-butene
- 3-Buten-2-ol
- cis-2-Butene-1,4-diol
- 2-Methyl-3-buten-2-ol
Comparison: 3-Butene-1,2-diol is unique due to its dual functionality, possessing both hydroxyl and alkene groups. This makes it more versatile in chemical reactions compared to similar compounds like 3-Buten-2-ol, which lacks the second hydroxyl group, or cis-2-Butene-1,4-diol, which has a different structural arrangement .
Properties
IUPAC Name |
but-3-ene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMIAZBRRZANGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870564 | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.24 [mmHg] | |
Record name | 3-Butene-1,2-diol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11027 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
497-06-3, 86161-40-2 | |
Record name | 3-Butene-1,2-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | But-3-ene-1,2-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-butene-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |
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Record name | 3-BUTENE-1,2-DIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
ANone: 3-Butene-1,2-diol is primarily metabolized in the liver through various pathways. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites like hydroxymethylvinyl ketone (HMVK) [, , , ] and 3,4-epoxy-1,2-butanediol (EB-diol) [, , ]. Additionally, alcohol dehydrogenase can oxidize this compound to 1-hydroxy-2-butanone (HBO) []. Conjugation with glutathione, leading to mercapturic acid metabolites, is another significant detoxification pathway [, ].
ANone: The reactive metabolites of this compound, particularly HMVK and EB-diol, are considered potentially toxic. These metabolites can form adducts with DNA and proteins, potentially leading to mutations and cellular damage [, , , , , ]. Studies have shown that this compound administration can lead to hepatic and renal glutathione depletion, indicating oxidative stress [, ]. Additionally, this compound exposure has been linked to hypoglycemia and hepatotoxicity in rats, although the exact mechanisms are not fully understood [, ].
ANone: Yes, significant species differences have been observed. Mice appear to be more efficient than rats at metabolizing 1,3-butadiene, the parent compound of this compound, to the highly reactive 1,2;3,4-diepoxybutane []. This difference in metabolic activation may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. Additionally, rats exhibit higher urinary excretion of unconjugated this compound compared to mice, suggesting differences in their detoxification mechanisms [].
ANone: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.
ANone: While the provided research papers don't go into extensive detail about spectroscopic characterization, they do reference the use of various analytical techniques for identification and quantification. These include Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. These techniques are commonly used to confirm the identity and purity of this compound, analyze its fragmentation patterns, and elucidate its structure.
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